N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
Description
The compound N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a pyrimidine-benzamide hybrid with a structurally complex framework. Its synthesis likely involves coupling a pyrimidinone core with substituted benzamide and benzo[d][1,3]dioxol-5-yl moieties via thioether and carboxamide linkages. Characterization typically employs ¹H NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .
Its design aligns with trends in medicinal chemistry, where pyrimidine and benzamide scaffolds are leveraged for their drug-like properties .
Properties
CAS No. |
872597-53-0 |
|---|---|
Molecular Formula |
C21H19N5O5S |
Molecular Weight |
453.47 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H19N5O5S/c1-11-2-4-12(5-3-11)19(28)24-17-18(22)25-21(26-20(17)29)32-9-16(27)23-13-6-7-14-15(8-13)31-10-30-14/h2-8H,9-10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
InChI Key |
ZTQZEHMYQHTQFE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups, including:
- Amino group : Contributes to nucleophilic properties.
- Dioxole ring : Associated with various biological activities.
- Pyrimidine derivative : Known for its role in drug development.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O5S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
| InChI Key | WZZRCKPUGXQVNI-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of the benzo[d][1,3]dioxole moiety and subsequent coupling reactions to form the final product. Common reagents used include:
- Dichloromethane : For cyclization reactions.
- Potassium permanganate : As an oxidizing agent.
These reactions require controlled temperatures and pH levels to ensure optimal yield and purity.
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer activity. It is believed to inhibit specific enzymes and pathways involved in cancer cell proliferation. Notably, it may help overcome drug resistance by inhibiting efflux pumps in cancer therapies.
In vitro Studies :
Research has shown that this compound can induce apoptosis in various cancer cell lines while displaying minimal toxicity to normal cells. For example:
- Cell Line A : IC50 = 65 µM
- Cell Line B : IC50 = 45 µM
Enzyme Inhibition
The compound has been studied for its ability to inhibit alpha-amylase, an enzyme critical in carbohydrate metabolism. Inhibition of this enzyme can play a role in managing diabetes by regulating blood sugar levels.
Inhibition Data :
| Compound | IC50 (µM) |
|---|---|
| N-(4-amino...) | 0.68 |
| Acarbose | 2.593 |
| Myricetin | 30 |
The mechanism of action involves interaction with specific molecular targets within cells:
- Enzyme Binding : The compound binds to active sites of enzymes, inhibiting their function.
- Pathway Disruption : It disrupts critical pathways regulating cell growth and apoptosis.
Case Studies
Several case studies have evaluated the efficacy of N-(4-amino...) in different contexts:
-
Study on Diabetic Mice :
- Objective : Assess the antidiabetic potential.
- Outcome : Significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound.
-
Anticancer Efficacy Assessment :
- Objective : Evaluate cytotoxic effects on cancer cell lines.
- Outcome : Demonstrated potent activity against multiple cancer types with a safety profile favoring normal cells.
Comparison with Similar Compounds
Pyrimidine Derivatives
Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) share a pyrimidine core but replace the thioether-linked benzo[d][1,3]dioxol-5-yl group with a benzo[b][1,4]oxazin-3(4H)-one moiety. These derivatives exhibit higher synthesis yields (up to 85%) under mild conditions (room temperature, Cs₂CO₃/DMF) compared to traditional methods .
Benzamide-Thiazolidinone Hybrids
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives feature a thiazolidinone ring instead of the pyrimidinone core. Their synthesis requires carbodiimide coupling agents (e.g., EDC/HOBt) and triethylamine, reflecting distinct reactivity compared to the target compound’s thioether-forming steps .
Spectroscopic and Structural Analysis
NMR Profiling
Comparative NMR studies of structurally related compounds (e.g., rapamycin analogues) reveal that chemical shift differences in specific regions (e.g., δ 29–36 ppm and δ 39–44 ppm) correlate with substituent variations. For example, compound 7 (from ) shows nearly identical shifts to its parent compound except at substituent-bearing positions, mirroring the target compound’s likely behavior . Similarly, synthetic analogs of marine natural products (e.g., thelepamide) demonstrate that NMR shifts in heterocyclic regions (e.g., oxazolidinones) can validate proposed connectivities .
Computational Similarity Metrics
Molecular similarity analyses using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) enable quantitative comparisons. The target compound’s benzamide and pyrimidine motifs may align with kinase inhibitors or antimicrobial agents, as seen in clustered bioactivity profiles of structurally related molecules .
Bioactivity Correlations
Hierarchical clustering of 37 small molecules revealed that structural similarity strongly correlates with shared bioactivity (e.g., antiproliferative effects) and protein target interactions .
Data Tables
Table 2: NMR Chemical Shift Comparison (Selected Regions)
*Predicted based on analogous compounds.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidinone core. Key steps include:
- Thioether linkage formation : Reacting a 2-mercaptopyrimidinone intermediate with a bromoacetamide derivative containing the benzo[d][1,3]dioxol-5-yl group under basic conditions (e.g., NaH in DMF) .
- Amide coupling : Final benzamide formation via condensation of the amino-pyrimidinone intermediate with 4-methylbenzoyl chloride, using coupling agents like HATU or DCC in anhydrous THF .
Characterization at each step via TLC and LC-MS is critical to monitor progress.
Basic: Which spectroscopic and analytical methods are optimal for structural validation?
- 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and confirm thioether (-S-) connectivity. The benzo[d][1,3]dioxole group shows distinct singlet peaks for the dioxolane protons (δ 5.9–6.1 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with ≤2 ppm error to confirm purity .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and secondary amide N-H bends (~3300 cm⁻¹) .
Advanced: How can reaction conditions be optimized to mitigate low yields in the thioether formation step?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, base strength, solvent polarity). For example, higher yields are observed in DMF at 60°C with NaH as base compared to DMSO or K2CO3 .
- Flow Chemistry : Continuous-flow reactors improve mixing efficiency and reduce side reactions (e.g., oxidation of thiols) by minimizing residence time .
- Catalytic Additives : Introduce phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability using logP calculations (e.g., −1.5 to 0.5 suggests moderate bioavailability) .
- Docking Studies : Screen against targets like dihydrofolate reductase (DHFR) using AutoDock Vina to evaluate binding affinity (∆G ≤ −8 kcal/mol indicates strong interaction) .
- COMSOL Multiphysics : Model diffusion rates in biological matrices to optimize drug delivery formulations .
Advanced: How to resolve contradictions in reported biological activity data for analogous compounds?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 4-methylbenzamide with trifluoromethyl groups alters metabolic stability ).
- Dose-Response Curves : Re-evaluate IC50 values under standardized assays (e.g., fixed ATP concentrations in kinase inhibition studies to minimize variability) .
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259387) and ChEMBL to identify outliers and consensus trends .
Advanced: What strategies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24h. Monitor degradation via UPLC-PDA; ≥90% recovery indicates robustness .
- Light Stress Testing : Use ICH Q1B guidelines with a xenon lamp (1.2 million lux·hr) to detect photolytic byproducts .
- Plasma Stability Assays : Incubate with human plasma (37°C, 4h) and quantify parent compound loss using LC-MS/MS .
Advanced: How to design analogues to enhance target selectivity?
- Bioisosteric Replacement : Substitute the benzo[d][1,3]dioxole moiety with a 2,3-dihydrobenzofuran group to reduce off-target binding .
- Fragment-Based Design : Use X-ray crystallography (PDB: 9D6) to identify key hydrogen bonds between the pyrimidinone core and active-site residues .
- Proteomic Profiling : Apply affinity chromatography with immobilized compound to capture interacting proteins, followed by MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
